1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

Catalog No.
S1517093
CAS No.
16121-92-9
M.F
C14H32N2
M. Wt
228.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

CAS Number

16121-92-9

Product Name

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

IUPAC Name

N,N'-bis(2-methylpropyl)hexane-1,6-diamine

Molecular Formula

C14H32N2

Molecular Weight

228.42 g/mol

InChI

InChI=1S/C14H32N2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h13-16H,5-12H2,1-4H3

InChI Key

LTRQCWUIJWVNNK-UHFFFAOYSA-N

SMILES

CC(C)CNCCCCCCNCC(C)C

Canonical SMILES

CC(C)CNCCCCCCNCC(C)C

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-, also known by its CAS number 16121-92-9, is an organic compound characterized by its structure comprising a hexanediamine backbone with two 2-methylpropyl substituents at the nitrogen atoms. Its molecular formula is C14H32N2C_{14}H_{32}N_{2} and it has a molecular weight of approximately 228.42 g/mol. The compound exhibits a density of 0.821 g/cm³ and has a boiling point of 282.3 °C at 760 mmHg, making it relatively stable under standard conditions .

Typical of diamines. These include:

  • Condensation Reactions: The amine groups can react with carboxylic acids to form amides or with isocyanates to produce urethanes.
  • Cross-Linking: It can act as a cross-linking agent in polymer chemistry, particularly in the formation of polyurethanes and epoxy resins.
  • Nucleophilic Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles, which can be utilized in synthetic organic chemistry.

The synthesis of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- can be achieved through several methods:

  • Alkylation of Hexanediamine: Starting from hexanediamine, the compound can be synthesized by alkylating the amine groups with 2-methylpropyl halides (such as iodide or bromide) under basic conditions.
  • Reduction of Nitriles: Another potential route involves the reduction of corresponding nitriles derived from hexanediamine and 2-methylpropyl derivatives.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- has several applications:

  • Polymer Production: It is primarily used in the synthesis of polyurethanes and other polymeric materials due to its ability to cross-link with various monomers.
  • Adhesives and Sealants: The compound's properties make it suitable for use in adhesives and sealants that require robust bonding capabilities.
  • Coatings: It can be incorporated into coating formulations to enhance durability and resistance to environmental factors.

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- shares structural similarities with several other diamines. Below are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
HexamethylenediamineC6H16N2C_{6}H_{16}N_{2}116.21 g/molSimple diamine used in nylon production
N,N'-dibenzylhexane-1,6-diamineC20H28N2C_{20}H_{28}N_{2}296.45 g/molContains benzyl groups enhancing hydrophobicity
N,N'-diisobutylhexane-1,6-diamineC14H30N2C_{14}H_{30}N_{2}226.42 g/molIsobutyl groups provide steric hindrance
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamineC24H50N4C_{24}H_{50}N_{4}394.68 g/molHindered amine light stabilizer

Uniqueness

The uniqueness of 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)- lies in its specific substitution pattern on the nitrogen atoms which affects its reactivity and application potential compared to other similar diamines. Its branched alkyl groups may enhance solubility in organic solvents while providing steric hindrance that influences its interaction with other chemical species.

N,N'-bis(2-methylpropyl)hexane-1,6-diamine (CAS: 16121-92-9) has been synthesized through various approaches, each with distinct advantages and challenges. This diamine has a molecular formula of C14H32N2 and a molecular weight of 228.42 g/mol. Physical properties include a density of 0.8160 g/cm³ at 25°C and a boiling point of 282.3°C at 760 mmHg. The compound is also known by synonyms including N,N'-diisobutyl-1,6-hexanediamine and 1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-.

The synthesis of this diamine can be approached through multiple pathways, including isomerizing hydroformylation followed by reductive amination, direct reductive amination of dialdehyde or diol precursors, and selective N-alkylation reactions. Each approach presents unique challenges related to selectivity, yield, and practical implementation. The following sections explore these methodologies in detail, providing insights into the advantages and limitations of each approach.

Isomerizing Hydroformylation Strategies for Aliphatic Diamine Synthesis

Isomerizing hydroformylation represents a powerful approach for the synthesis of functionalized diamines, combining olefin isomerization with hydroformylation to convert internal olefins to terminal aldehydes. These aldehydes can subsequently undergo reductive amination to yield the desired diamine products.

The mechanism of isomerizing hydroformylation typically involves four key steps:

  • Coordination of the olefin to the transition metal catalyst
  • Isomerization of internal double bonds to terminal positions
  • Hydroformylation of the terminal olefin to form an aldehyde
  • Subsequent transformation of the aldehyde functionality

For synthesizing N,N'-bis(2-methylpropyl)hexane-1,6-diamine, this approach would involve the isomerizing hydroformylation of an appropriate diene precursor to generate a dialdehyde, followed by reductive amination with isobutylamine. The isomerizing hydroformylation process critically depends on the choice of catalyst, with rhodium and platinum complexes being particularly effective.

Research by Cole-Hamilton and colleagues demonstrated that palladium(II) catalysts modified with diphosphine ligands can transform internal olefins to linear, terminally functionalized products with high selectivity (94%) at 80°C and 30 bar CO pressure. This approach could potentially be adapted for diamine synthesis by using appropriate difunctionalized starting materials.

Rhodium-based catalysts have shown particular efficacy in isomerization-hydroformylation reactions. For example, the complex [Rh(COD)(2-pic)2]PF6 (where COD = 1,5-cyclooctadiene and pic = picoline) has demonstrated activity for the hydroformylation and isomerization of 1-hexene. The activity of these rhodium complexes is significantly influenced by the electronic and steric properties of the coordinated ligands.

Recent research has also explored the use of dual-catalyst systems for tandem isomerization/hydroformylation/hydrogenation reactions. A combination of Rh(acac)(CO)2/bisphosphite and Shvo's catalyst has been shown to convert internal alkenes to linear alcohols with high normal/iso selectivity. This approach could potentially be modified for the synthesis of diamine precursors.

Catalyst SystemSubstrateConditionsLinear SelectivityReference
[(dtbpx)Pd(OTf)2]Internal olefins80°C, 30 bar CO94%
[Rh(COD)(2-pic)2]PF61-hexene70-110°C, 0.6-1.8 atmVariable
Rh/Ru dual systemInternal alkenesH2/CO atmospheren/i = 12
[Pt(SiXantPhos)Cl(SnCl3)]4-octene100°C, 10 bar55%

When applied to the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, the isomerizing hydroformylation strategy faces several challenges, including achieving high regioselectivity and preventing side reactions such as hydrogenation of the intermediate aldehyde. Recent advances in catalyst design have improved the efficiency of this process, making it a viable synthetic route to functionalized diamines.

Reductive Amination Pathways Using Modified Transition Metal Catalysts

Reductive amination represents one of the most direct approaches to synthesizing N,N'-bis(2-methylpropyl)hexane-1,6-diamine. This method involves the reaction of 1,6-hexanedialdehyde (or a suitable precursor) with isobutylamine in the presence of a reducing agent and an appropriate catalyst.

The reductive amination reaction involves a condensation step in which a carbonyl compound reacts with an amine to form an imine intermediate, followed by reduction to the corresponding amine. For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, this would involve a double reductive amination process, requiring careful control of reaction conditions to ensure complete conversion of both aldehyde groups.

A particularly promising approach for this synthesis involves the reductive amination of 1,6-hexanediol. Researchers have developed a modified Ru/Al2O3 catalyst for this transformation, where ruthenium species are highly dispersed and anchored by CNx species formed from 1,10-phenanthroline. This catalyst system has achieved total yields of hexamethylenediamine derivatives exceeding 80%, representing a significant advancement in green chemistry approaches to diamine synthesis.

The mechanism of this reductive amination typically proceeds through:

  • Oxidation of the diol to dialdehyde intermediates
  • Condensation with isobutylamine to form diimine species
  • Reduction of the diimine to the target diamine product

Traditionally, noble metal catalysts (Pd, Pt, Au) have dominated reductive amination processes. However, increasing environmental and economic concerns have driven research toward earth-abundant transition metals including Ti, Fe, Co, Ni, and Zr. These catalysts offer comparable activity at reduced cost and environmental impact.

Recent research has explored the use of HBF4-promoted 3d transition metal catalysts with EDTA-type ligands for reductive amination using molecular hydrogen as the reducing agent. This approach provides a general method for reductive amination using carbonyl compounds, amines, and H2 as substrates, potentially applicable to the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine.

Catalyst SystemStarting MaterialConditionsKey FeaturesReference
Ru/PRL-Al2O31,6-hexanediolH2 atmosphere>80% yield to hexamethylenediamine derivatives
HBF4/3d metal/EDTACarbonyl compoundsH2 atmosphereUtilizes earth-abundant metals
Noble metals (Pd, Pt, Au)Various aldehydes/ketonesH2 atmosphereTraditional approach, high cost
Earth-abundant metals (Ti, Fe, Co, Ni, Zr)Various substratesVarious conditionsSustainable alternative, increasing interest

The synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine through reductive amination requires careful optimization of catalyst composition, reaction conditions, and amine:carbonyl ratios to achieve high selectivity for the desired product. The steric hindrance provided by the isobutyl groups presents additional challenges in achieving complete dialkylation, necessitating careful catalyst selection and reaction optimization.

Heterogeneous Catalytic Systems for Selective N-Alkylation Reactions

Heterogeneous catalysis offers significant advantages for the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, particularly in terms of catalyst recovery and process sustainability. Various heterogeneous catalytic systems have been developed for selective N-alkylation reactions, which can be applied to diamine synthesis.

A promising approach for synthesizing N,N'-bis(2-methylpropyl)hexane-1,6-diamine involves the direct N-alkylation of 1,6-hexanediamine with isobutyl alcohol using heterogeneous catalysts. This reaction proceeds through a hydrogen-borrowing mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation to yield the alkylated amine product.

Nickel nanoparticles supported on various materials have shown considerable activity for N-alkylation reactions. Among these catalysts, Ni/θ-Al2O3 prepared by in situ H2-reduction of NiO/θ-Al2O3 demonstrated the highest activity for the alkylation of amines with alcohols under additive-free conditions. The activity of these catalysts depends significantly on the nature of the support materials, with acid-base bifunctional supports providing superior performance compared to purely acidic or basic supports.

The proposed active site for these reactions is the metal-support interface, where low-coordinated Ni0 atoms are adjacent to acid-base sites on the alumina support. This arrangement facilitates both the dehydrogenation of the alcohol and the subsequent imine formation and reduction steps. For Ni/θ-Al2O3 catalysts, smaller nickel particle sizes led to higher turnover frequencies, suggesting that maximizing the metal-support interface is crucial for optimal catalyst performance.

Copper-based heterogeneous catalysts have also shown promise for N-alkylation reactions. Research has demonstrated that secondary amines can be obtained in a one-pot, one-step reaction from alcohols and aniline over a heterogeneous copper catalyst. This process requires no additives, is intrinsically safe, and produces no waste, making it an environmentally attractive approach.

Another interesting approach employs palladium on carbon (Pd/C) as a heterogeneous catalyst for the N-alkylation of anilines using primary amines under microwave dielectric heating. This process is based on the Pd-mediated oxidation of primary amines to imines followed by nucleophilic attack by another amine, characterized by high atom economy as ammonia is the only byproduct. The catalyst could be successfully recycled multiple times, demonstrating the sustainability of this approach.

Catalyst SystemReaction TypeKey AdvantagesReaction MediumReference
Ni/θ-Al2O3N-alkylation with alcoholsAdditive-free, reusable-
Cu-based catalystsN-alkylation with alcoholsNo waste, high safety-
Pd/CN-alkylation with aminesHigh atom economy, recyclableTHF or [bmim]PF6
PdHx/Al2O3Tandem hydrogenation/aminationMild conditions, high yieldH2 atmosphere

For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, these heterogeneous catalytic approaches offer practical advantages in terms of scalability and sustainability. The choice of catalyst would depend on several factors, including the availability of starting materials, desired selectivity, and process considerations. The acid-base properties of the catalyst support, as well as the metal particle size and dispersion, play crucial roles in determining catalyst activity and selectivity for these N-alkylation reactions.

Solvent Effects on Nucleophilic Substitution Reaction Kinetics

The choice of solvent can dramatically impact the efficiency and selectivity of reactions involved in the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, particularly nucleophilic substitution reactions. Understanding these effects is crucial for optimizing reaction conditions and maximizing yields.

Solvation significantly influences the strength of Lewis bases (nucleophiles) and consequently affects the competition between SN2 (nucleophilic substitution) and E2 (elimination) pathways. Recent quantum chemical investigations have revealed how solvation shifts the mechanistic pathway from E2 in gas phase to SN2 upon strong solvation of the nucleophile.

For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine via nucleophilic substitution reactions, these findings have important implications. When using isobutylamine as a nucleophile to displace leaving groups from a 1,6-hexane derivative (such as 1,6-dibromohexane or similar substrates), the choice of solvent could significantly affect the reaction outcome.

Research has shown that the E2 pathway is preferred under weak solvation conditions (such as in dichloromethane, ε = 9), whereas a switch in reactivity from E2 to SN2 is observed under strong solvation conditions (such as in water, ε = 78). This effect is attributed to the fact that strong solvation furnishes a weaker Lewis base that is unable to overcome the high characteristic distortivity associated with the E2 pathway, thus making the SN2 pathway more viable.

Activation strain and molecular orbital analyses have revealed that solvation of the nucleophile has a significant impact on the strength of the nucleophile-substrate interaction. The weakening in this interaction is more disadvantageous for the highly distortive E2 pathway (which involves breaking two bonds in the substrate) than for the less distortive SN2 pathway (which involves breaking only one bond in the substrate).

SolventDielectric Constant (ε)Solvation EffectFavored PathwayImplication for Diamine SynthesisReference
Dichloromethane9Weak solvationE2Potential elimination side reactions
Water78Strong solvationSN2Favors nucleophilic substitution
THF~7.5Moderate solvationMixedUsed successfully for N-alkylation
[bmim]PF6~14Ionic solvationSN2Enhanced nucleophilicity, recyclable medium

For the synthesis of N,N'-bis(2-methylpropyl)hexane-1,6-diamine, optimizing the solvent choice is crucial for achieving high yields and selectivity. When performing nucleophilic substitution reactions with isobutylamine, polar aprotic solvents might offer a good balance between nucleophilicity and solubility. Both tetrahydrofuran (THF) and the ionic liquid [bmim]PF6 have been successfully employed for N-alkylation reactions catalyzed by Pd/C, with both systems enabling effective catalyst recycling.

In addition to their effects on reaction pathways, solvents can also impact catalyst stability and activity in transition metal-catalyzed reactions. For instance, in isomerizing hydroformylation reactions, the solvent can affect the coordination of ligands to the metal center and the stability of reaction intermediates. Similarly, in heterogeneous catalytic systems, solvent effects on adsorption-desorption equilibria at the catalyst surface can significantly influence reaction outcomes.

When developing synthetic routes to N,N'-bis(2-methylpropyl)hexane-1,6-diamine, careful consideration of solvent selection based on the specific reaction mechanism being employed can lead to substantial improvements in yield and selectivity. The ideal solvent would balance nucleophilicity enhancement, substrate solubility, and practical considerations such as catalyst compatibility and product isolation.

XLogP3

3.5

Other CAS

16121-92-9

Wikipedia

1,6-Hexanediamine, N,N'-bis(2-methylpropyl)-

Dates

Modify: 2023-07-17

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